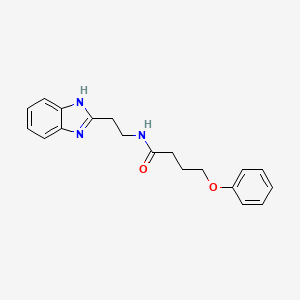![molecular formula C17H14BrClN4O2S2 B11624259 (2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11624259.png)
(2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazinane-6-carboxamides.
- The compound’s structure consists of a thiazinane ring (a six-membered ring containing sulfur and nitrogen) with a carboxamide group attached.
- The substituents include a bromothiophene group and a chlorophenyl group.
- Overall, it’s a hybrid of a thiazine and a hydrazine derivative.
- This compound may have interesting biological properties due to its unique structure.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature.
- similar thiazinane-6-carboxamides are often synthesized through condensation reactions between hydrazine derivatives and appropriate carbonyl compounds.
- Industrial production methods would likely involve scalable processes using commercially available starting materials.
Analyse Chemischer Reaktionen
- As for the reactions it undergoes:
Oxidation: The compound’s thiazinane ring could potentially undergo oxidation reactions.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The bromothiophene and chlorophenyl groups may participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction type, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) would be relevant.
- Major products would vary based on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating the reactivity of this compound and its derivatives could lead to novel synthetic methodologies.
Biology: Assessing its potential as a bioactive compound (e.g., antimicrobial, antitumor, or anti-inflammatory properties).
Medicine: Exploring its pharmacological effects and potential therapeutic applications.
Industry: Considering its use as a starting material for other compounds or as a building block in drug discovery.
Wirkmechanismus
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed.
- Molecular targets and pathways would likely involve interactions with enzymes, receptors, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other thiazinane-6-carboxamides or hydrazine derivatives.
- Highlighting its uniqueness would involve emphasizing its specific substituents and structural features.
Remember that while I’ve provided a comprehensive overview, further literature searches or experimental studies would be necessary for a more detailed analysis
Eigenschaften
Molekularformel |
C17H14BrClN4O2S2 |
|---|---|
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
(2E)-2-[(E)-1-(5-bromothiophen-2-yl)ethylidenehydrazinylidene]-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H14BrClN4O2S2/c1-9(12-6-7-14(18)26-12)22-23-17-21-15(24)8-13(27-17)16(25)20-11-4-2-10(19)3-5-11/h2-7,13H,8H2,1H3,(H,20,25)(H,21,23,24)/b22-9+ |
InChI-Schlüssel |
AYXMJMYLPHMNCR-LSFURLLWSA-N |
Isomerische SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Cl)/C3=CC=C(S3)Br |
Kanonische SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624181.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624184.png)

![4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11624192.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624196.png)
![6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11624200.png)
![1-[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11624212.png)
![4-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11624216.png)
![N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide](/img/structure/B11624220.png)
![(2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11624227.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11624252.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11624264.png)
![4-(5-((2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624271.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11624275.png)
